molecular formula C13H19F4NO3 B4994028 2,2,3,3-tetrafluoropropyl 4-(cyclohexylamino)-4-oxobutanoate

2,2,3,3-tetrafluoropropyl 4-(cyclohexylamino)-4-oxobutanoate

Cat. No.: B4994028
M. Wt: 313.29 g/mol
InChI Key: XKBMZEXPNLIWHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,3,3-tetrafluoropropyl 4-(cyclohexylamino)-4-oxobutanoate is an organic compound known for its unique chemical structure and properties. This compound features a tetrafluoropropyl group and a cyclohexylamino group attached to a butanoate backbone, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-tetrafluoropropyl 4-(cyclohexylamino)-4-oxobutanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,2,3,3-tetrafluoropropanol and 4-(cyclohexylamino)-4-oxobutanoic acid.

    Esterification Reaction: The 2,2,3,3-tetrafluoropropanol is reacted with 4-(cyclohexylamino)-4-oxobutanoic acid in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester bond.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-tetrafluoropropyl 4-(cyclohexylamino)-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2,2,3,3-tetrafluoropropyl 4-(cyclohexylamino)-4-oxobutanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,2,3,3-tetrafluoropropyl 4-(cyclohexylamino)-4-oxobutanoate exerts its effects involves interactions with specific molecular targets and pathways. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3-tetrafluoropropyl methacrylate
  • 2,2,3,3-tetrafluoropropyl acetate
  • 2,2,3,3-tetrafluoropropyl chloride

Uniqueness

2,2,3,3-tetrafluoropropyl 4-(cyclohexylamino)-4-oxobutanoate is unique due to its combination of a tetrafluoropropyl group and a cyclohexylamino group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

IUPAC Name

2,2,3,3-tetrafluoropropyl 4-(cyclohexylamino)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F4NO3/c14-12(15)13(16,17)8-21-11(20)7-6-10(19)18-9-4-2-1-3-5-9/h9,12H,1-8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBMZEXPNLIWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCC(=O)OCC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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